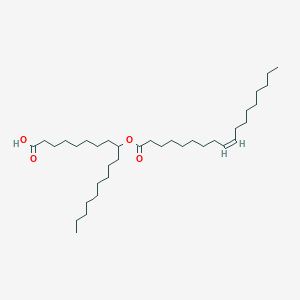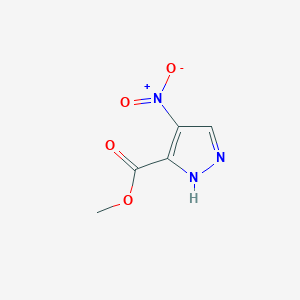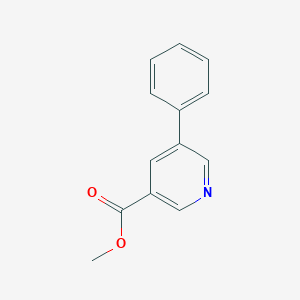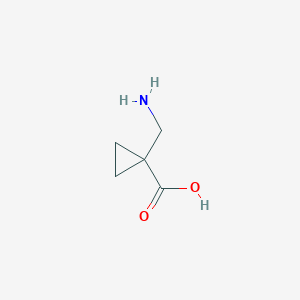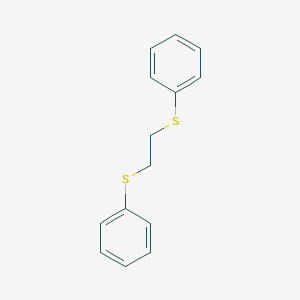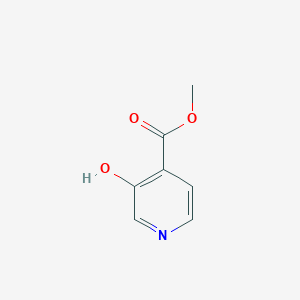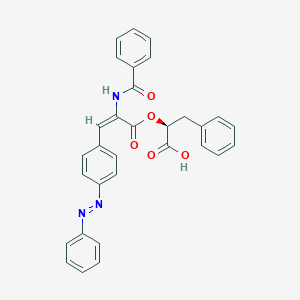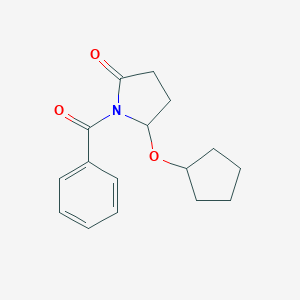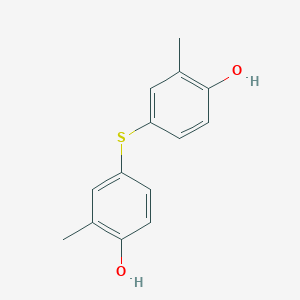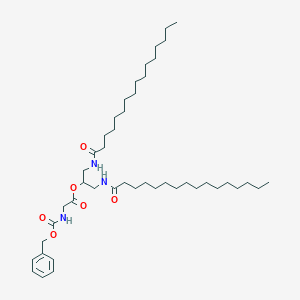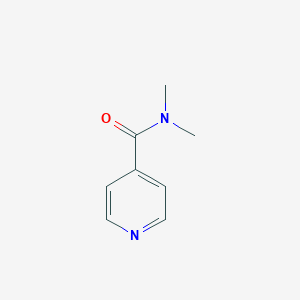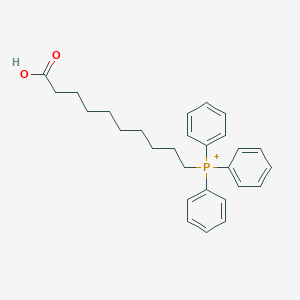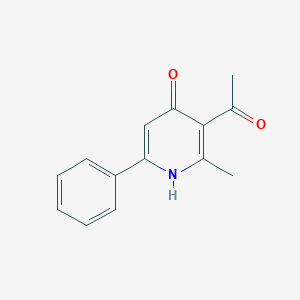
3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone, also known as AMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of pyridine and belongs to the class of heterocyclic compounds. AMP has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.
Mechanism Of Action
The mechanism of action of 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone is not fully understood. However, it has been proposed that 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone exerts its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory cytokines. Additionally, 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has been shown to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in the apoptotic process.
Biochemical And Physiological Effects
3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone can inhibit the production of pro-inflammatory cytokines, such as interleukin-1beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. Furthermore, 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has been found to possess antioxidant properties, which can help in protecting cells from oxidative stress-induced damage. Additionally, 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has been shown to induce apoptosis in cancer cells, which can help in the treatment of various types of cancer.
Advantages And Limitations For Lab Experiments
The use of 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone in scientific research has several advantages and limitations. One advantage is that 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone is a relatively stable compound that can be easily synthesized in large quantities. Furthermore, 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has been shown to possess various biological activities, which can be useful in studying the pathogenesis of various diseases and developing new treatments. However, one limitation of using 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone. One direction is to further investigate the mechanism of action of 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone and its potential targets in cells. Another direction is to study the pharmacokinetics and pharmacodynamics of 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone in vivo, which can help in determining its potential therapeutic applications. Additionally, future research can focus on developing new derivatives of 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone with improved biological activities and reduced toxicity. Overall, 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has significant potential for scientific research and can help in the development of new treatments for various diseases.
Synthesis Methods
The synthesis of 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone can be achieved through several methods, including the reaction of 2-methyl-3-phenylpyridine-4(1H)-one with acetyl chloride in the presence of anhydrous aluminum chloride. Another method involves the reaction of 2-methyl-3-phenylpyridine-4(1H)-one with acetic anhydride in the presence of pyridine.
Scientific Research Applications
3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has been extensively studied for its various biological activities and potential applications in scientific research. In vitro studies have shown that 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to possess antioxidant properties, which can help in protecting cells from oxidative stress-induced damage. Furthermore, 3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone has been shown to have anti-tumor effects by inducing apoptosis in cancer cells.
properties
CAS RN |
10037-19-1 |
|---|---|
Product Name |
3-Acetyl-2-methyl-6-phenyl-4(1H)-pyridinone |
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
3-acetyl-2-methyl-6-phenyl-1H-pyridin-4-one |
InChI |
InChI=1S/C14H13NO2/c1-9-14(10(2)16)13(17)8-12(15-9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,17) |
InChI Key |
SOQQITSEIPSBCO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C=C(N1)C2=CC=CC=C2)C(=O)C |
Canonical SMILES |
CC1=C(C(=O)C=C(N1)C2=CC=CC=C2)C(=O)C |
synonyms |
3-Acetyl-2-methyl-6-phenylpyridin-4(1H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Chlorophenyl)thio]pentane-2,4-dione](/img/structure/B160503.png)
